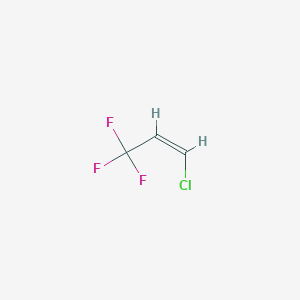

(Z)-1-chloro-3,3,3-trifluoropropene

Description

(Z)-1-Chloro-3,3,3-trifluoropropene (CAS: 99728-16-2; molecular formula: C₃H₂ClF₃) is a halogenated olefin with a stereospecific double bond configuration (Z-isomer). This compound is valued as a refrigerant, solvent, aerosol propellant, and intermediate in fluorochemical synthesis due to its thermodynamic stability and environmental safety profile . Industrial production involves catalytic fluorination of 1,1,1,3,3-pentachloropropane, yielding a mixture of (Z)- and (E)-isomers, which are separated via distillation .

Properties

IUPAC Name |

(Z)-1-chloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTMPQQAWUMPKS-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The gas-phase fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with anhydrous hydrogen fluoride (HF) is a primary industrial method for producing HCFO-1233zd(Z). This reaction occurs in tubular reactors at temperatures between 250°C and 400°C, using chromium-based catalysts (e.g., Cr₂O₃/AlF₃) to facilitate chlorine-fluorine exchange. The process yields a mixture of (E)- and (Z)-isomers, with the latter constituting 15–30% of the product stream.

Key parameters influencing isomer distribution include:

-

Temperature : Higher temperatures (>350°C) favor thermodynamic stability, increasing the (E)-isomer ratio.

-

Residence time : Shorter contact times (<30 seconds) reduce over-fluorination to HFC-244fa (3-chloro-1,1,1,3-tetrafluoropropane).

-

HF stoichiometry : Molar ratios of HCC-240fa:HF above 1:5 enhance fluorination efficiency but risk catalyst deactivation due to HCl byproduct accumulation.

Byproduct Management and Separation Challenges

The reaction produces 3-chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) and unreacted HCC-240fa as major byproducts. Azeotropic mixtures of HCFO-1233zd(Z) and HCFC-244fa complicate purification, necessitating multistep distillation or extractive separation. For example, fractional distillation at −20°C to 0°C achieves 95% purity for HCFO-1233zd(Z), but energy-intensive cycles are required to isolate the Z-isomer.

Isomerization of (E)-1-Chloro-3,3,3-Trifluoropropene

Catalytic Isomerization Techniques

Post-synthesis isomerization of the (E)-isomer to the (Z)-isomer addresses the thermodynamic limitations of direct fluorination. Block catalysts such as γ-alumina or fluorinated magnesium oxide enable isomerization at 150–250°C with 60–80% conversion efficiency. The reaction follows a radical-mediated mechanism, where Lewis acid sites on the catalyst stabilize the transition state.

Typical reaction conditions :

| Parameter | Range |

|---|---|

| Temperature | 180–220°C |

| Pressure | 0.5–2.0 MPa |

| Catalyst loading | 10–20 wt% |

| Residence time | 10–30 minutes |

Integrated Isomerization-Fluorination Systems

Recent patents describe hybrid systems where unreacted (E)-isomer and HCFC-244fa from the fluorination stage are recycled into a secondary isomerization reactor. This approach increases overall (Z)-isomer yield to 45–55% while reducing HF consumption by 30%. For instance, a gas-phase reactor operating at 200°C with CrF₃/SiO₂ catalysts converts 70% of recycled (E)-isomer into the Z-form within 15 minutes.

Liquid-Phase Fluorination with Catalytic Enhancement

Process Configuration and Kinetics

Liquid-phase methods involve reacting HCC-240fa with excess HF in agitated reactors at 50–110°C, using SbCl₅ or SnCl₄ as homogeneous catalysts. Unlike gas-phase systems, this method minimizes side reactions, yielding HCFO-1233zd(Z) with 20–25% selectivity. The lower operating temperature favors kinetic control, stabilizing the Z-isomer before equilibration.

Comparative performance of liquid- vs. gas-phase systems :

| Metric | Liquid-Phase | Gas-Phase |

|---|---|---|

| Z-isomer selectivity | 20–25% | 15–30% |

| HF consumption | 1:8 molar ratio | 1:5 molar ratio |

| Byproduct formation | <5% HCFC-244fa | 10–15% HCFC-244fa |

Challenges in Catalyst Recovery

Homogeneous catalysts require neutralization and regeneration steps, increasing operational complexity. For example, SbCl₅ decomposes into SbF₃Cl₂ under reaction conditions, necessitating periodic replenishment. Emerging solutions include immobilized ionic liquid catalysts (e.g., [BMIM][SbF₆]), which enhance recyclability while maintaining 85% activity after five cycles.

Two-Step Processes for High-Purity Z-Isomer Production

Step 1: Synthesis of (E)-1-Chloro-3,3,3-Trifluoropropene

Initial fluorination of HCC-240fa at 300°C produces a 70:30 (E:Z) isomer mixture, which is distilled to isolate the (E)-isomer. The residual Z-isomer and HCFC-244fa are then subjected to chlorine-mediated equilibration at 120°C, increasing the Z-isomer content to 40%.

Step 2: Selective Isomerization Using Halogen Additives

Introducing Cl₂ or Br₂ during isomerization shifts the equilibrium toward the Z-isomer via halogen bonding interactions. At 180°C, Cl₂ concentrations of 0.5–1.0 mol% improve Z-isomer yields to 65–75%. This method avoids azeotropic distillation by directly enriching the Z-isomer in the vapor phase.

Industrial-Scale Optimization and Environmental Considerations

Chemical Reactions Analysis

Isomerization Reactions

(Z)-1-Chloro-3,3,3-trifluoropropene undergoes catalytic isomerization to its trans isomer under controlled conditions. This reaction is industrially significant for producing the thermodynamically favored trans isomer (HFO-1233zd(E)):

| Catalyst | Temperature | Selectivity (trans:cis) | Reference |

|---|---|---|---|

| Fluorinated Al₂O₃ | 100–500°C | 85:15 | |

| Metal Fluoride (AlF₃) | 80–450°C | 92:8 |

The process involves gas-phase contact with fluorinated metal oxide catalysts, achieving high isomer purity (>99.5% trans isomer) under optimized temperatures .

Reactions with Hydroxyl Radicals (OH)

OH radical-initiated oxidation is a key atmospheric degradation pathway. Kinetic studies reveal stereospecific reactivity differences:

Rate Constants (296 K):

| Isomer | Rate Constant (cm³·molecule⁻¹·s⁻¹) | Temperature Dependence | Reference |

|---|---|---|---|

| (Z)-isomer | (9.46 ± 0.85) × 10⁻¹³ | Weak non-Arrhenius behavior | |

| (E)-isomer | (3.76 ± 0.35) × 10⁻¹³ | Positive temperature dependence |

Reaction products include CF₃CHO (trifluoroacetaldehyde), HCOCl (carbonyl chloride), and HCl , indicating cleavage of the C-Cl bond and oxidation of the double bond .

Ozone (O₃) Reactions

Ozonolysis studies at 296 K show no isomerization but yield oxygenated intermediates:

-

Primary Products : CF₃C(O)Cl (trifluoroacetyl chloride) and ClO radicals.

-

Mechanism : Cycloaddition of O₃ to the double bond, forming a transient ozonide that decomposes into stable products .

Atmospheric Degradation Pathways

Environmental fate studies highlight two dominant pathways:

Key Degradation Products:

| Process | Products | Environmental Impact |

|---|---|---|

| OH Oxidation | CF₃CHO, HCOCl, HCl | Formation of persistent trifluoroacetic acid |

| Photolysis (UV) | Cl radicals, CF₃CH=CH radicals | Ozone depletion potential (ODP: 0.00034) |

The compound’s atmospheric lifetime is ~12 days, with a global warming potential (GWP₁₀₀) of 1.3 .

Thermal Decomposition

At elevated temperatures (>400°C), decomposition yields:

-

Major Products : CF₃Cl, CH₂=CHF, and HF.

-

Mechanism : Homolytic cleavage of C-Cl and C-F bonds, followed by radical recombination .

Catalytic Hydrodechlorination

In the presence of hydrogen and palladium catalysts:

Scientific Research Applications

Refrigerants

One of the primary applications of (Z)-1-chloro-3,3,3-trifluoropropene is as an environmentally friendly refrigerant in air conditioning systems. Its low GWP makes it a viable alternative to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs), which are being phased out due to their harmful environmental impacts.

Comparison of Global Warming Potential:

| Refrigerant | GWP |

|---|---|

| HFC-134a | 1300 |

| CFC-12 | 10000 |

| (Z)-1-chloro-3,3,3-trifluoropropene | 1 |

This table illustrates the significant reduction in GWP offered by (Z)-1-chloro-3,3,3-trifluoropropene .

Foaming Agents

The compound is also utilized as a blowing agent in the production of polyurethane foams. Its properties allow for effective foaming while maintaining stability and performance under various conditions. Case studies have demonstrated its efficacy in creating rigid foam structures that exhibit excellent thermal insulation properties.

Foam Production Process:

- Step 1: Mixing (Z)-1-chloro-3,3,3-trifluoropropene with polyol.

- Step 2: Adding isocyanate to initiate the reaction.

- Step 3: Foaming occurs as the compound expands upon reaction.

Research indicates that foams produced with this compound show improved mechanical properties compared to those made with traditional blowing agents .

Cleaning Agents

Due to its solvent properties, (Z)-1-chloro-3,3,3-trifluoropropene is employed as a cleaning agent in various industrial applications. It effectively dissolves oils and greases without leaving harmful residues. Its low toxicity profile further enhances its appeal for use in environments where worker safety is a priority.

Case Studies

Case Study 1: Refrigeration Systems

A study conducted on commercial refrigeration systems retrofitted with (Z)-1-chloro-3,3,3-trifluoropropene showed a significant reduction in energy consumption and improved cooling efficiency compared to systems using HFCs. The results indicated a 20% decrease in energy usage over a six-month period.

Case Study 2: Polyurethane Foams

In another study focusing on foam production using (Z)-1-chloro-3,3,3-trifluoropropene as a blowing agent, researchers found that the resulting foams had a lower density and higher thermal resistance than those produced with conventional agents. This was attributed to the unique expansion characteristics of the compound during the foaming process.

Mechanism of Action

The mechanism of action of (Z)-1-chloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine and fluorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Isomeric Comparison: (Z)- vs. (E)-1-Chloro-3,3,3-Trifluoropropene

- Structural Differences : The Z-isomer (cis configuration) has chlorine and trifluoromethyl groups on the same side of the double bond, whereas the E-isomer (trans) has opposing groups.

- Physical Properties :

- Applications: The E-isomer is widely used in Organic Rankine Cycles (ORCs) for geothermal power generation due to its thermodynamic efficiency , while the Z-isomer is favored in non-flammable aerosol formulations .

R1224yd(Z) (cis-1-Chloro-2,3,3,3-Tetrafluoropropene)

R1336mzz(Z) (trans-1,1,1,4,4,4-Hexafluoro-2-butene)

1-Chloro-1,3,3,3-Tetrafluoropropane (HCFC-244fa)

- Structure : A saturated analog lacking the double bond, with molecular formula C₃H₂ClF₄ .

- Properties :

Thermodynamic and Environmental Performance

Table 1: Key Properties of (Z)-1-Chloro-3,3,3-Trifluoropropene and Analogs

Table 2: Thermodynamic Data (Vapor Pressure)

| Compound | Vapor Pressure at 25°C (kPa) | Source |

|---|---|---|

| (E)-1-Chloro-3,3,3-Trifluoropropene | 214 | Li et al. (2019) |

| R1336mzz(Z) | 187 | Sakoda et al. (2020) |

| R1224yd(Z) | 198 | Bobbo et al. (2020) |

Industrial Challenges and Solutions

- Separation from HCFC-244fa : Due to similar boiling points, extractive distillation with agents like acetone or 1,3-dioxolane is required to isolate (Z)-1-chloro-3,3,3-trifluoropropene from HCFC-244fa .

- Isomerization : High-temperature processes (200–300°C) catalyze the conversion of the E-isomer to the Z-isomer, optimizing yield .

Biological Activity

(Z)-1-chloro-3,3,3-trifluoropropene, also known as HFO-1233zd(Z), is a fluorinated compound that has garnered attention for its potential applications in refrigeration and as a substitute for ozone-depleting substances. This compound is characterized by its unsaturated structure and the presence of chlorine and trifluoromethyl groups, which influence its biological activity and environmental impact.

- Chemical Formula : HClC=C(H)CF₃

- Molecular Weight : 130.5 g/mol

- CAS Number : 1263679-68-0

Toxicity and Safety Profile

Research indicates that (Z)-1-chloro-3,3,3-trifluoropropene exhibits low toxicity levels. It has been classified as practically non-toxic in various studies, with short-term exposure to concentrations up to 10% not inducing significant cardiac sensitization. The compound is not considered to be reproductive or developmental toxic, and its cancer risk has been assessed as low based on mutagenicity studies .

Environmental Impact

The environmental profile of (Z)-1-chloro-3,3,3-trifluoropropene shows minimal risk to aquatic ecosystems due to its high volatility and low toxicity to aquatic organisms. It is unlikely to bioaccumulate in human bodies or the environment . The U.S. EPA has reviewed this compound under the Significant New Alternatives Policy (SNAP) program, deeming it acceptable for various applications in refrigeration .

Case Studies

- Cardiac Sensitization Study :

- Aquatic Toxicity Assessment :

Comparative Analysis with Other Compounds

| Compound | GWP (Global Warming Potential) | ODP (Ozone Depletion Potential) | Toxicity Level |

|---|---|---|---|

| (Z)-1-chloro-3,3,3-trifluoropropene | < 1 | 0.0004 | Practically non-toxic |

| HFC-134a | 1300 | 0 | Moderate toxicity |

| HCFC-22 | 1810 | 0.05 | High toxicity |

Research Findings

Recent studies have focused on the synthesis and purification methods for (Z)-1-chloro-3,3,3-trifluoropropene. Efficient production techniques have been developed through isomerization processes that yield high concentrations of the desired isomer . These advancements are crucial for industrial applications where purity and efficacy are paramount.

Q & A

What are the primary synthetic routes for (Z)-1-chloro-3,3,3-trifluoropropene, and how do reaction conditions influence isomer selectivity?

Level: Basic

Methodological Answer:

The compound is synthesized via gas-phase fluorination of chlorinated propenes using hydrogen fluoride (HF) over chromium oxide-based catalysts (Cr₂O₃-AlF₃). Key precursors include 1,1,3,3-tetrachloropropene ( ). Reaction temperature (250–400°C) and catalyst fluorination degree critically impact isomer selectivity. Lower temperatures (<300°C) favor the (Z)-isomer, while higher temperatures promote thermodynamic equilibration toward the (E)-isomer . Alternative routes involve dehydrochlorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) with HCl in the presence of solid catalysts (e.g., Al₂O₃ or MgO) .

How can (Z)- and (E)-isomers of 1-chloro-3,3,3-trifluoropropene be separated efficiently?

Level: Advanced

Methodological Answer:

Isomer separation is challenging due to similar physical properties. Methods include:

- Extractive Distillation: Using ionic liquids or polar solvents (e.g., dimethylformamide) to exploit differences in azeotropic behavior .

- High-Temperature Isomerization: Heating (E)-isomer to 300–500°C in the presence of inert surfaces (e.g., Hastelloy reactors) induces partial conversion to the (Z)-isomer, followed by fractional distillation .

- Chromatography: Preparative GC with fluorinated stationary phases achieves high-purity (>99%) isolation but is impractical for industrial scales .

What catalytic mechanisms govern stereoselectivity in the synthesis of (Z)-1-chloro-3,3,3-trifluoropropene?

Level: Advanced

Methodological Answer:

Cr₂O₃-based catalysts promote fluorination via a Langmuir-Hinshelwood mechanism. Fluorine atoms adsorb onto Cr³⁺ sites, facilitating nucleophilic substitution of chlorine in chlorinated propenes. The (Z)-isomer selectivity arises from steric hindrance: the trans-configuration of the precursor (e.g., 1,1,3,3-tetrachloropropene) aligns with the catalyst’s active sites, favoring retention of geometry during fluorination . Catalyst deactivation, caused by coke deposition or HF leaching, is mitigated by periodic regeneration with oxygen at 450°C .

What experimental methods are used to measure thermodynamic properties of (Z)-1-chloro-3,3,3-trifluoropropene?

Level: Basic

Methodological Answer:

- Vapor Pressure: Measured via static or dynamic recirculation methods using calibrated pressure transducers .

- Speed of Sound: Determined using acoustic resonators to derive compressibility and ideal-gas heat capacities .

- Thermal Conductivity: Assessed via transient hot-wire techniques . Data are fitted to Helmholtz equations of state for engineering applications .

What safety precautions are critical when handling (Z)-1-chloro-3,3,3-trifluoropropene in laboratory settings?

Level: Basic

Methodological Answer:

- Storage: Use upright, pressure-rated containers in well-ventilated areas; avoid sunlight to prevent decomposition .

- Leak Management: Employ gas detectors for HF and HCl by-products. Use cryogenic traps to capture vapors during transfers .

- Personal Protection: Wear insulated gloves (risk of frostbite) and respirators with organic-vapor cartridges .

How can the purity and structural integrity of (Z)-1-chloro-3,3,3-trifluoropropene be validated analytically?

Level: Basic

Methodological Answer:

- GC-MS: Quantifies isomer ratios and detects impurities (e.g., 1,1,1,3,3-pentafluoropropane) with DB-624 columns .

- NMR: ¹⁹F NMR distinguishes (Z)- and (E)-isomers via coupling constants (J₃-F₃ ~ 12 Hz for Z vs. ~8 Hz for E) .

- IR Spectroscopy: Confirms absence of C=C stretching bands altered by isomerism .

Why do azeotropic mixtures complicate purification, and how are they addressed?

Level: Advanced

Methodological Answer:

(Z)-1-chloro-3,3,3-trifluoropropene forms azeotropes with HF and HFC-245fa, hindering distillation. Solutions include:

- Extractive Distillation: Additives like sulfolane increase relative volatility .

- Recycling: Returning azeotropic mixtures to the reactor for further conversion minimizes waste .

How are reaction by-products like 1,1,1,3,3-pentafluoropropane managed in industrial syntheses?

Level: Advanced

Methodological Answer:

By-products are minimized via:

- Optimized Stoichiometry: Excess HF (molar ratio 10:1 HF:precursor) drives complete fluorination .

- Catalyst Tuning: Doping Cr₂O₃ with MgF₂ reduces HFC-245fa formation by enhancing Cl/F exchange .

- In-Line Scrubbing: Reactive adsorption with CaO removes unreacted HCl and HF .

What kinetic models describe the gas-phase fluorination of chlorinated propenes?

Level: Advanced

Methodological Answer:

The fluorination follows a pseudo-first-order rate law with respect to HF concentration. Activation energies (Eₐ) range from 60–80 kJ/mol, derived from Arrhenius plots of conversion data at 250–400°C . Computational fluid dynamics (CFD) models optimize reactor design to minimize residence time distributions and by-product formation .

What environmental impact assessments are relevant for (Z)-1-chloro-3,3,3-trifluoropropene?

Level: Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.